REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:7][C:8]([CH2:18][CH2:19][N:20]2[CH2:25][CH2:24][C:23](=[CH:26][C:27]3[CH:32]=[CH:31][CH:30]=[C:29]([F:33])[CH:28]=3)[CH2:22][CH2:21]2)=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[N:10]=1)=O)C.[NH3:34]>C(O)C>[C:4]([C:6]1[S:7][C:8]([CH2:18][CH2:19][N:20]2[CH2:21][CH2:22][C:23](=[CH:26][C:27]3[CH:32]=[CH:31][CH:30]=[C:29]([F:33])[CH:28]=3)[CH2:24][CH2:25]2)=[C:9]([C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)[N:10]=1)(=[O:3])[NH2:34]
|
Name
|
2-ethoxycarbonyl-4-(4-fluorophenyl)-5-[2-[4-(3-fluorobenzylidene)piperidin-1-yl]ethyl]thiazole
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Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC(=C(N1)C1=CC=C(C=C1)F)CCN1CCC(CC1)=CC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to carry out additional 3 days of reaction
|
Duration
|
3 d
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a flash column chromatography (Wako Gel C200 (manufactured by Wako Pure Chemical Industries), eluant: hexane-ethyl acetate=3:1-1:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1SC(=C(N1)C1=CC=C(C=C1)F)CCN1CCC(CC1)=CC1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |